2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone
CAS No.:
Cat. No.: VC14917089
Molecular Formula: C24H19ClN2O2S
Molecular Weight: 434.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19ClN2O2S |
|---|---|
| Molecular Weight | 434.9 g/mol |
| IUPAC Name | 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2,5-dimethylphenyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C24H19ClN2O2S/c1-15-7-8-16(2)21(13-15)27-23(29)19-5-3-4-6-20(19)26-24(27)30-14-22(28)17-9-11-18(25)12-10-17/h3-13H,14H2,1-2H3 |
| Standard InChI Key | HHQUOVBNMQZGGA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl |
Introduction
Synthesis Methods
The synthesis of quinazolinones often involves condensation reactions between anthranilic acid derivatives and appropriate reagents. For example, the reaction of anthranilic acid with phenyl isothiocyanate can yield 2-mercapto-3-phenylquinazolin-4-one, which can be further modified to produce various derivatives .
Biological Activities of Quinazolinones
Quinazolinones have been extensively studied for their potential therapeutic applications:
-
Anticancer Activity: Derivatives with specific substitutions have shown promising anticancer activity, particularly those with anilinoquinazoline scaffolds .
-
Anticonvulsant and Antibacterial Properties: Some quinazolinones exhibit anticonvulsant and antibacterial activities, making them candidates for neurological and infectious disease treatments .
Structural Characteristics and Interactions
The structural characteristics of quinazolinones, such as dihedral angles between rings and hydrogen bonding interactions, play crucial roles in their physical and biological properties. For instance, the dihedral angle between the quinazoline and phenyl rings can vary significantly depending on the substitution pattern .
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume